3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a benzoxazinone moiety, which adds to its chemical versatility.
Preparation Methods
The synthesis of 3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Benzoxazinone Moiety: This step involves the reaction of the benzothiophene intermediate with appropriate reagents to form the benzoxazinone ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The benzoxazinone moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide include:
- 3-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- 3-chloro-N-{4-[2-(dimethylamino)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl}benzamide
These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its combination of the benzothiophene and benzoxazinone moieties, providing a distinct profile of chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H11ClN2O3S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H11ClN2O3S/c18-15-10-3-1-2-4-13(10)24-16(15)17(22)19-9-5-6-12-11(7-9)20-14(21)8-23-12/h1-7H,8H2,(H,19,22)(H,20,21) |
InChI Key |
BOPYDHLVAZFYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.